molecular formula C22H21Cl2N5O B1674101 L-778123 hydrochloride CAS No. 253863-00-2

L-778123 hydrochloride

Cat. No.: B1674101
CAS No.: 253863-00-2
M. Wt: 442.3 g/mol
InChI Key: YNBSQYGTJLIPJS-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature The compound, with the systematic IUPAC name Benzonitrile, 4-((5-((4-(3-chlorophenyl)-3-oxo-1-piperazinyl)methyl)-1H-imidazol-1-yl)methyl)-, monohydrochloride, is a complex heterocyclic molecule. Its structure features a benzonitrile core substituted with a 3-chlorophenyl group via a piperazine ring (3-oxopiperazinyl) and an imidazole moiety. The monohydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical chemistry.

Properties

IUPAC Name

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O.ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;/h1-7,10,12,16H,8-9,13-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBSQYGTJLIPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180034
Record name L 778123
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253863-00-2
Record name Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-, hydrochloride (1:1)
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Record name L 778123
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Record name L 778123
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-778123
Source FDA Global Substance Registration System (GSRS)
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Mechanism of Action

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving the prenylation of proteins. Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. This modification allows the protein to anchor into cell membranes and play a role in cell signaling. By inhibiting FPTase and GGPTase-I, this compound disrupts these pathways, potentially leading to altered cell behavior.

Pharmacokinetics

It has been observed that the systemic clearance of l-778123 averaged 1064 ± 456 ml/min/m^2, and the terminal half-life of elimination was 28 ± 10 h. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of FPTase and GGPTase-I by this compound leads to the disruption of protein prenylation. This can result in altered cell signaling and growth. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can impact the effectiveness of this compound. In a study, it was found that the combination of L-778123 and PD-1 inhibitors showed promising results in inhibiting tumor growth in mice. .

Biochemical Analysis

Cellular Effects

In vitro studies have shown that this compound does not exhibit significant cytotoxicity on its own against HT-29 and A549 cell lines. It can synergize with Doxorubicin, reducing the IC50s to 1.72 and 1.52 μM respectively. It also inhibits the proliferation of leukemia cell lines with IC50 values ranging from 0.2 μM to 1.8 μM.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the prenylation of proteins. Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. By inhibiting this process, this compound affects the function of proteins such as HDJ2 and Rap1A.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in mouse peripheral blood mononuclear cells (PBMCs), inhibition of HDJ2 prenylation correlates with the concentration of FPTase inhibitors in the blood.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in dogs, continuous infusion of this compound inhibited both HDJ2 and Rap1A prenylation in PBMCs.

Metabolic Pathways

This compound is involved in the metabolic pathway of protein prenylation. It interacts with enzymes such as FPTase and GGPTase-I, inhibiting their activity and thus affecting the prenylation process.

Biological Activity

Benzonitrile, 4-((5-((4-(3-chlorophenyl)-3-oxo-1-piperazinyl)methyl)-1H-imidazol-1-yl)methyl)-, hydrochloride (commonly referred to as L-778123) is a compound of significant interest due to its biological activity, particularly in cancer research. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

L-778123 is characterized by the following structural features:

  • IUPAC Name : 4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile; hydrochloride
  • Molecular Formula : C22H20ClN5O·HCl
  • Molecular Weight : 442.3 g/mol
  • CAS Number : 253863-00-2

L-778123 acts primarily as a dual inhibitor of two critical enzymes involved in protein prenylation:

  • Farnesyl Protein Transferase (FPTase) - IC50 = 2 nM
  • Geranylgeranyl Protein Transferase type I (GGTase-I) - IC50 = 98 nM

Prenylation is a post-translational modification that facilitates the attachment of hydrophobic molecules to proteins, allowing them to anchor into cell membranes and participate in cellular signaling pathways. By inhibiting these enzymes, L-778123 disrupts the prenylation process, leading to altered cell signaling and growth inhibition in cancer cells .

Antitumor Effects

Research indicates that L-778123 has potent antitumor properties. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines, including pancreatic tumor cells (PSN-1) with an effective concentration (EC50) impacting key proteins involved in oncogenesis:

  • Inhibition of KI-RAS Prenylation : L-778123 effectively inhibits the prenylation of the oncogenic protein KI-RAS in a concentration-dependent manner.

Synergistic Effects

L-778123 has shown potential for synergistic effects when combined with other chemotherapeutic agents. For instance, it enhances the efficacy of Doxorubicin, reducing its IC50 values significantly against certain cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of L-778123 reveals:

  • Systemic Clearance : Approximately 1064 ± 456 ml/min/m²
  • Terminal Half-life : About 28 ± 10 hours

These parameters indicate a relatively long duration of action, making it a candidate for further clinical investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of L-778123:

  • In Vitro Studies : A study demonstrated that L-778123 does not exhibit significant cytotoxicity on its own against HT-29 and A549 cell lines but can enhance the effectiveness of existing treatments like Doxorubicin.
  • Ex Vivo Studies : In animal models, administration of L-778123 resulted in reduced prenylation of proteins associated with tumor growth without adversely affecting normal cells.
  • Combination Therapy : The compound has been evaluated in combination with PD-1 inhibitors, showing promising results in inhibiting tumor growth in murine models.

Comparison with Similar Compounds

Key Identifiers

  • CAS Registry Number : 253863-00-2
  • Synonyms: L-778123, AC1Q3CEP, AG-K-24391, and others .
  • InChIKey : YNBSQYGTJLIPJS-UHFFFAOYSA-N .

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The compound’s closest analogs include derivatives with variations in heterocyclic cores, substituents, or salt forms. A comparative analysis is outlined below:

Compound Core Structure Substituents/Salt Form Key Structural Differences
Target Compound (CAS 253863-00-2) Benzonitrile + Imidazole 3-Chlorophenyl, 3-oxopiperazinyl, HCl salt Reference compound
4-((4H-1,2,4-Triazol-4-yl)methyl)piperidine derivatives Piperidine + Triazole Variable aryl/heteroaryl groups Triazole replaces imidazole; no benzonitrile
4-((5-((4-Chlorophenyl)carbamoyl)-1,3,4-thiadiazol-2-yl)methoxy)benzoic acid Benzoic acid + Thiadiazole 4-Chlorophenyl, carbamoyl, no piperazine Thiadiazole core; carboxylic acid substituent

Key Observations :

  • The imidazole and piperazine groups in the target compound may enhance hydrogen bonding and receptor affinity compared to triazole or thiadiazole analogs .
  • The hydrochloride salt improves aqueous solubility compared to free-base forms of related compounds .

Physicochemical and Pharmacological Properties

  • Solubility : The hydrochloride salt likely increases solubility (>50 mg/mL in water) compared to neutral analogs like the thiadiazole derivative (estimated <10 mg/mL).
  • logP : The benzonitrile and 3-chlorophenyl groups suggest moderate lipophilicity (predicted logP ~3.5), balancing solubility and membrane permeability.
  • Biological Activity : Imidazole-containing compounds often exhibit kinase inhibition or GPCR modulation. The 3-oxopiperazinyl group may confer selectivity for serotonin or dopamine receptors, though this requires validation .

Structure-Activity Relationship (SAR) Insights

  • Imidazole vs. Thiadiazole/Triazole : Imidazole’s nitrogen atoms facilitate hydrogen bonding, critical for target engagement. Thiadiazole analogs may exhibit reduced potency due to altered electronic properties.
  • Chlorophenyl Position : The 3-chloro substituent on the phenyl ring may optimize steric and electronic interactions compared to 2- or 4-chloro isomers.
  • Salt Form : The hydrochloride salt improves bioavailability, a feature absent in neutral analogs like the benzoic acid derivative .

Preparation Methods

Imidazole Core Formation

The imidazole ring is typically synthesized via cyclocondensation or Mannich reactions. A representative approach involves:

  • Mannich Reaction : Reacting imidazole with formaldehyde and 4-(3-chlorophenyl)-3-oxopiperazine in ethanol under reflux (4–6 hours). This step introduces the methylene bridge between the imidazole and piperazine moieties.
  • Purification : The crude product is recrystallized from ethanol, yielding a white crystalline solid (47% yield).

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 Imidazole, formaldehyde, piperazine derivative Ethanol Reflux 4.5 h 47%

Piperazine Substitution

The 4-(3-chlorophenyl)-3-oxopiperazine moiety is synthesized via:

  • Buchwald-Hartwig Amination : Coupling 3-chloroaniline with a piperazine precursor using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene.
  • Oxidation : Introducing the ketone group at the piperazine’s 3-position using potassium permanganate or other oxidizing agents.

Optimized Parameters :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Temperature: 110°C
  • Yield: 64–81%

Benzonitrile Functionalization

The benzonitrile group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling:

  • SNAr Reaction : Reacting 4-chlorobenzonitrile with the imidazole-piperazine intermediate in DMF at 120°C for 12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Key Data :

  • Solvent: DMF
  • Temperature: 120°C
  • Catalyst: None required
  • Yield: 68–75%

Hydrochloride Salt Formation

The free base is converted to the monohydrochloride salt using hydrochloric acid:

  • Acid Treatment : Dissolving the free base in anhydrous ether and adding concentrated HCl dropwise at 0°C.
  • Crystallization : Filtering the precipitate and washing with cold ether yields the monohydrochloride salt (purity >99% by HPLC).

Critical Parameters :

  • HCl Concentration: 37% (w/w)
  • Temperature: 0–5°C
  • Yield: 85–92%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Imidazole-Piperazine Coupling : 30 minutes at 150°C (vs. 4.5 hours conventionally).
  • Yield Improvement : 58% → 72%.

Green Chemistry Approaches

  • Ionic Liquid Catalysis : Using tetrabutylammonium bromide as a phase-transfer catalyst enhances reaction efficiency (92.8% yield).
  • Solvent-Free Conditions : Eliminating DMF reduces environmental impact.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.2 ppm (s, 2H, CH₂), 6.8–7.3 ppm (m, aromatic H), 8.1 ppm (s, 1H, imidazole H).
  • FT-IR (KBr) : 2246 cm⁻¹ (C≡N), 1699 cm⁻¹ (C=O), 1479 cm⁻¹ (C=C).

Purity Assessment

  • HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water).
  • Melting Point : 141.7°C (decomposition).

Challenges and Optimization

  • Byproduct Formation : Competing N-alkylation during imidazole functionalization is mitigated using excess formaldehyde.
  • Solvent Selection : Ethanol outperforms DMF in minimizing side reactions during Mannich reactions.

Industrial-Scale Production

  • Fluidized Bed Reactors : Enable continuous ammoxidation of toluene derivatives (64–81% yield).
  • Cost-Effective Catalysts : Fe₃O₄-CTAB nanoparticles reduce metal waste.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of benzonitrile derivatives with substituted piperazine and imidazole moieties?

Methodological Answer:

  • Stepwise functionalization : Begin with the synthesis of the piperazine core, followed by alkylation or arylation at the nitrogen atom using bromomethyl intermediates (e.g., 4-(bromomethyl)benzonitrile). Use catalysts like bismuth oxide to enhance coupling efficiency .
  • Characterization : Employ 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry to confirm structural integrity. For example, 1H NMR^1 \text{H NMR} peaks at δ 4.5–5.0 ppm typically indicate methylene bridges between aromatic systems .
  • Yield optimization : Pre-treat reaction vessels with benzonitrile to minimize catalyst poisoning, as observed in Pd-catalyzed hydrogenation studies .

Q. How can researchers resolve contradictions in catalytic activity data during nitrile hydrogenation reactions involving this compound?

Methodological Answer:

  • Catalyst stability analysis : Use ICP-OES to quantify metal leaching (e.g., Pd content in fresh vs. spent catalysts). A <6% Pd loss may not fully explain activity drops, suggesting intermediate adsorption as a key deactivation mechanism .
  • Pre-treatment experiments : Expose catalysts to reaction intermediates (e.g., HCOOH–NEt3) to simulate poisoning effects. Compare initial conversion rates to distinguish between metal loss and adsorption-driven deactivation .

Q. What are the recommended techniques for assessing acute toxicity thresholds of benzonitrile derivatives in preclinical models?

Methodological Answer:

  • AEGL-based protocols : Derive AEGL-3 values from murine lethality data, applying a 3-fold safety factor to estimate AEGL-2 thresholds. For example, a murine LC50 of 300 ppm would yield an AEGL-3 of 100 ppm and AEGL-2 of 33 ppm .
  • Dose-response analysis : Use logarithmic regression to model steep dose-response relationships, as linear extrapolation may underestimate thresholds for escape impairment .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies in thermodynamic properties of benzonitrile derivatives?

Methodological Answer:

  • Parameter validation : Compare calculated magnetic susceptibility and electric quadrupole moments with experimental values (e.g., benzonitrile’s magnetic susceptibility = 7.2×106cm3/mol-7.2 \times 10^{-6} \, \text{cm}^3/\text{mol}) .
  • Cocyclotrimerization studies : Use density functional theory (DFT) to simulate the thermodynamics of benzonitrile-phenylacetylene cocyclotrimerization, focusing on intermediates like 2,4,6-triphenylpyridine .

Q. What mechanistic insights explain the biodegradation pathway of this compound in nitrogen-fixing bacteria?

Methodological Answer:

  • Metabolite profiling : Use HPLC to identify degradation products. For instance, Ensifer meliloti 1021 converts benzonitrile to benzamide (retention time = 8.2 min) and benzoic acid (retention time = 10.5 min) .
  • Gene overexpression : Clone and express putative nitrilase genes (e.g., benA) in E. coli to confirm enzymatic activity via substrate-specific assays .

Q. How do steric and electronic effects influence the bioactivity of xanthine oxidase inhibitors derived from this compound?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize derivatives with varying substituents (e.g., pyridinyl-triazoles) and measure IC50 values. For example, a 5-(4-pyridinyl-triazol-1-yl)benzonitrile derivative showed 90% inhibition at 10 μM .
  • Docking simulations : Use AutoDock Vina to model inhibitor binding to xanthine oxidase’s molybdenum center, prioritizing compounds with ΔG < −8 kcal/mol .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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